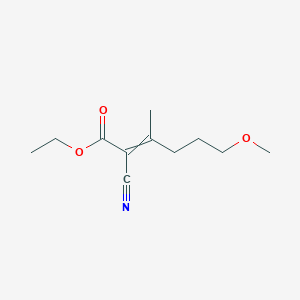![molecular formula C20H19NS2 B14359377 1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine CAS No. 91021-76-0](/img/structure/B14359377.png)
1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine is an organic compound characterized by the presence of phenylsulfanyl groups attached to a pyrrolizine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine typically involves the reaction of pyrrolizine derivatives with phenylsulfanyl reagents. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a leaving group in the pyrrolizine ring with a phenylsulfanyl group under basic conditions.
Reductive Amination: This approach involves the reduction of an imine intermediate formed from the reaction of a pyrrolizine derivative with a phenylsulfanyl aldehyde.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding pyrrolizine derivative.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolizine derivatives.
Substitution: Various substituted pyrrolizine compounds.
Applications De Recherche Scientifique
1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Phenylsulfanyl Group Compounds: Compounds containing the phenylsulfanyl group, such as phenylsulfanyl benzene derivatives.
Pyrrolizine Derivatives: Other pyrrolizine-based compounds with different substituents.
Uniqueness: 1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine is unique due to the presence of two phenylsulfanyl groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
91021-76-0 |
|---|---|
Formule moléculaire |
C20H19NS2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1-phenylsulfanyl-7-(phenylsulfanylmethyl)-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C20H19NS2/c1-3-7-17(8-4-1)22-15-16-11-13-21-14-12-19(20(16)21)23-18-9-5-2-6-10-18/h1-11,13,19H,12,14-15H2 |
Clé InChI |
ROIVVSMVOIEJRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C=CC(=C2C1SC3=CC=CC=C3)CSC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
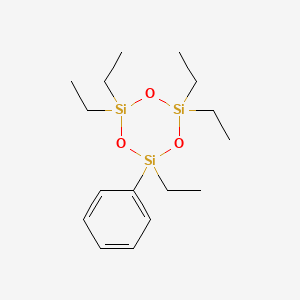
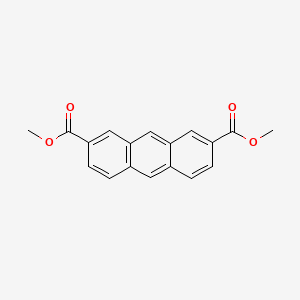
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
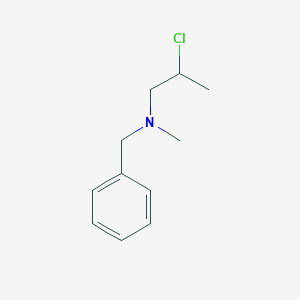
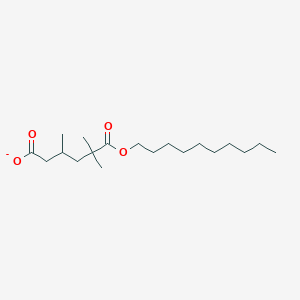
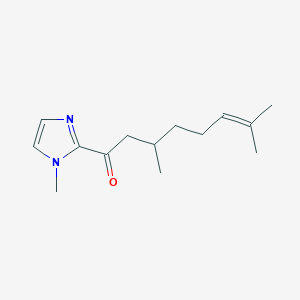


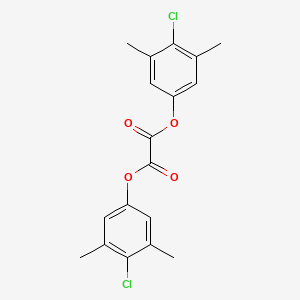
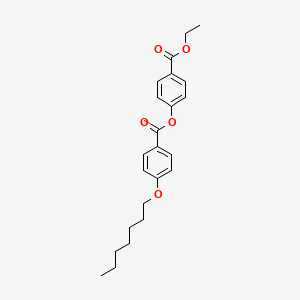

![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
